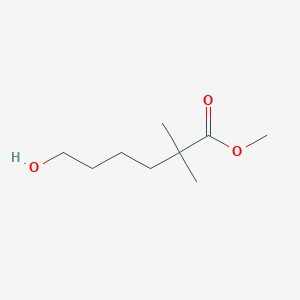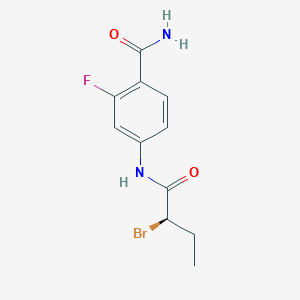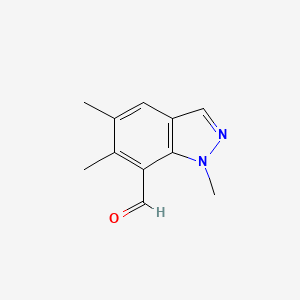
1,5,6-Trimethyl-1H-indazole-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-Trimethyl-1H-Indazole-7-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Modern Approaches: Recent advancements include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve higher yields and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the reaction mixture is prepared, reacted, and then purified to obtain the desired compound.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 1,5,6-trimethyl-1H-indazole-7-carboxylate.
Substitution: Substitution reactions at the indazole ring can introduce different functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and carboxylates.
Substitution Products: A variety of functionalized indazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indazole derivatives have shown potential as enzyme inhibitors, making them valuable in studying biological processes.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Indazoles are used in the development of new materials with unique properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism by which 1,5,6-trimethyl-1H-Indazole-7-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Used in multicomponent reactions and as a precursor for biologically active molecules.
1H-Imidazole-2-carboxaldehyde: Known for its antimicrobial and antifungal properties.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,5,6-trimethylindazole-7-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-7-4-9-5-12-13(3)11(9)10(6-14)8(7)2/h4-6H,1-3H3 |
InChI Key |
DGRZWKZRXOYBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C=O)N(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


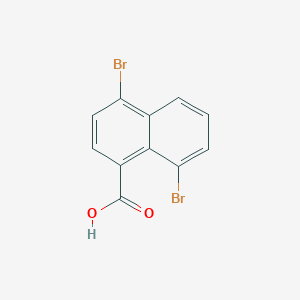
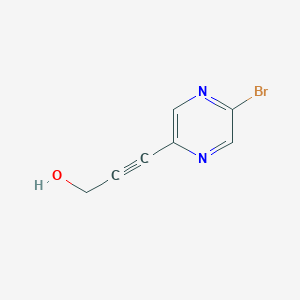
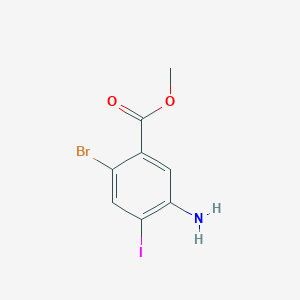
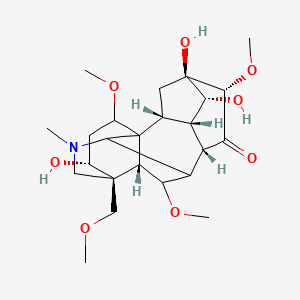
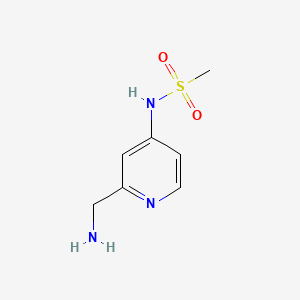
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)



![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
